molecular formula C21H20ClN5 B11223409 N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11223409
M. Wt: 377.9 g/mol
InChI Key: OXHMHAKYZZIXAL-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 4-chloro-2-methylbenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolopyrimidine core. The final step involves the N-benzylation of the pyrazolopyrimidine using benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A simpler analog without the benzyl and chloro substituents.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another pyrazolopyrimidine derivative with different substituents.

Uniqueness

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chloro groups enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H20ClN5/c1-3-26(13-16-7-5-4-6-8-16)20-18-12-25-27(21(18)24-14-23-20)19-10-9-17(22)11-15(19)2/h4-12,14H,3,13H2,1-2H3

InChI Key

OXHMHAKYZZIXAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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